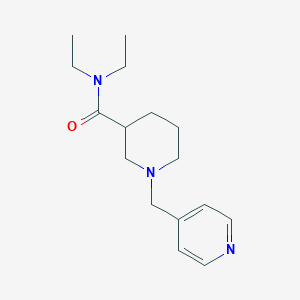

![molecular formula C18H22N2O4 B5964937 5,5-dimethyl-2-{1-[(3-nitrophenyl)amino]butylidene}-1,3-cyclohexanedione](/img/structure/B5964937.png)

5,5-dimethyl-2-{1-[(3-nitrophenyl)amino]butylidene}-1,3-cyclohexanedione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5,5-dimethyl-2-{1-[(3-nitrophenyl)amino]butylidene}-1,3-cyclohexanedione, also known as DNCB, is a chemical compound that has been widely used in scientific research for its unique properties. DNCB is a yellow crystalline powder that is soluble in organic solvents and has a melting point of 173-175°C.

Mechanism of Action

5,5-dimethyl-2-{1-[(3-nitrophenyl)amino]butylidene}-1,3-cyclohexanedione induces contact hypersensitivity reactions by covalently binding to skin proteins and forming hapten-protein complexes. These complexes are recognized by T cells, which activate the immune response and cause inflammation. 5,5-dimethyl-2-{1-[(3-nitrophenyl)amino]butylidene}-1,3-cyclohexanedione has also been shown to activate the NLRP3 inflammasome, a key component of the innate immune system, which leads to the production of pro-inflammatory cytokines.

Biochemical and Physiological Effects:

5,5-dimethyl-2-{1-[(3-nitrophenyl)amino]butylidene}-1,3-cyclohexanedione has been shown to induce oxidative stress and DNA damage in skin cells, which can lead to apoptosis and cell death. 5,5-dimethyl-2-{1-[(3-nitrophenyl)amino]butylidene}-1,3-cyclohexanedione has also been shown to alter the expression of genes involved in inflammation, immune response, and cell proliferation. In addition, 5,5-dimethyl-2-{1-[(3-nitrophenyl)amino]butylidene}-1,3-cyclohexanedione has been shown to have anti-tumor effects in various cancer models.

Advantages and Limitations for Lab Experiments

One advantage of using 5,5-dimethyl-2-{1-[(3-nitrophenyl)amino]butylidene}-1,3-cyclohexanedione in lab experiments is its ability to induce a robust and reproducible immune response. 5,5-dimethyl-2-{1-[(3-nitrophenyl)amino]butylidene}-1,3-cyclohexanedione is also relatively inexpensive and easy to synthesize. However, 5,5-dimethyl-2-{1-[(3-nitrophenyl)amino]butylidene}-1,3-cyclohexanedione has been shown to have toxic effects on skin cells and can cause severe skin irritation and sensitization in humans. Therefore, caution should be taken when handling 5,5-dimethyl-2-{1-[(3-nitrophenyl)amino]butylidene}-1,3-cyclohexanedione and appropriate safety measures should be implemented.

Future Directions

There are several future directions for the use of 5,5-dimethyl-2-{1-[(3-nitrophenyl)amino]butylidene}-1,3-cyclohexanedione in scientific research. One direction is to study the role of 5,5-dimethyl-2-{1-[(3-nitrophenyl)amino]butylidene}-1,3-cyclohexanedione in modulating the gut microbiome and its effects on the immune system. Another direction is to investigate the potential use of 5,5-dimethyl-2-{1-[(3-nitrophenyl)amino]butylidene}-1,3-cyclohexanedione as a therapeutic agent for autoimmune diseases and cancer. Furthermore, the development of novel derivatives of 5,5-dimethyl-2-{1-[(3-nitrophenyl)amino]butylidene}-1,3-cyclohexanedione with improved efficacy and safety profiles is an area of interest for future research.

In conclusion, 5,5-dimethyl-2-{1-[(3-nitrophenyl)amino]butylidene}-1,3-cyclohexanedione is a chemical compound that has been widely used in scientific research for its ability to induce contact hypersensitivity reactions and its unique properties. 5,5-dimethyl-2-{1-[(3-nitrophenyl)amino]butylidene}-1,3-cyclohexanedione has been utilized to study the immune response and inflammation in various diseases and as a tool to study the mechanism of action of drugs. 5,5-dimethyl-2-{1-[(3-nitrophenyl)amino]butylidene}-1,3-cyclohexanedione has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.

Synthesis Methods

5,5-dimethyl-2-{1-[(3-nitrophenyl)amino]butylidene}-1,3-cyclohexanedione can be synthesized through the condensation reaction between 3-nitrobenzylamine and cyclohexane-1,3-dione. The reaction is catalyzed by acetic acid and refluxed for several hours to yield 5,5-dimethyl-2-{1-[(3-nitrophenyl)amino]butylidene}-1,3-cyclohexanedione. The purity of 5,5-dimethyl-2-{1-[(3-nitrophenyl)amino]butylidene}-1,3-cyclohexanedione can be improved through recrystallization in ethanol.

Scientific Research Applications

5,5-dimethyl-2-{1-[(3-nitrophenyl)amino]butylidene}-1,3-cyclohexanedione has been widely used in scientific research for its ability to induce contact hypersensitivity reactions in animal models. This property has been utilized to study the immune response and inflammation in various diseases such as allergic contact dermatitis, autoimmune diseases, and cancer. 5,5-dimethyl-2-{1-[(3-nitrophenyl)amino]butylidene}-1,3-cyclohexanedione has also been used as a tool to study the mechanism of action of drugs and to evaluate their efficacy.

properties

IUPAC Name |

3-hydroxy-5,5-dimethyl-2-[N-(3-nitrophenyl)-C-propylcarbonimidoyl]cyclohex-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4/c1-4-6-14(17-15(21)10-18(2,3)11-16(17)22)19-12-7-5-8-13(9-12)20(23)24/h5,7-9,21H,4,6,10-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRYGARTVCQDXEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=NC1=CC(=CC=C1)[N+](=O)[O-])C2=C(CC(CC2=O)(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

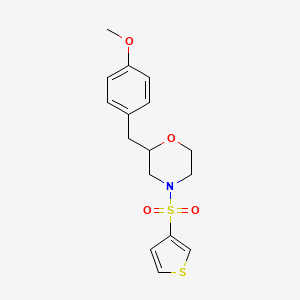

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenoxy)propanamide](/img/structure/B5964855.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(2-methoxyphenyl)-1,5-dihydro-4H-imidazol-4-one](/img/structure/B5964870.png)

![methyl 2-({[2-(cyclohexylacetyl)hydrazino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5964875.png)

methanone](/img/structure/B5964880.png)

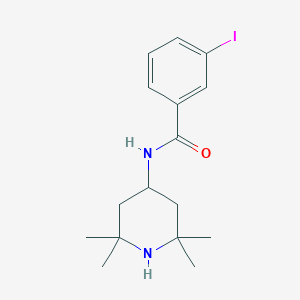

![1-tert-butyl-4-(2-methylphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5964882.png)

![{3-(3-chlorobenzyl)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-3-piperidinyl}methanol](/img/structure/B5964906.png)

![1-(1-azocanyl)-3-[2-methoxy-4-(4-morpholinylmethyl)phenoxy]-2-propanol](/img/structure/B5964914.png)

![3-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]-6-(2-methylphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5964928.png)

![2-[4-(4-ethoxybenzyl)-1-isopropyl-2-piperazinyl]ethanol](/img/structure/B5964932.png)

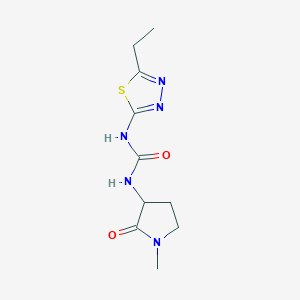

![4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5964941.png)